molecular formula C11H6F3NO B1310642 2-(Trifluoromethyl)quinoline-4-carbaldehyde CAS No. 78946-17-5

2-(Trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B1310642
CAS No.: 78946-17-5
M. Wt: 225.17 g/mol
InChI Key: YORNOUOCXCQZJB-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carbaldehyde is an organic compound with the molecular formula C11H6F3NO It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring system, specifically at the second position, and an aldehyde group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis often begins with commercially available quinoline derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions typically involve strong nucleophiles and appropriate solvents to facilitate the reaction.

Major Products:

    Oxidation: 2-(Trifluoromethyl)quinoline-4-carboxylic acid.

    Reduction: 2-(Trifluoromethyl)quinoline-4-methanol.

Scientific Research Applications

2-(Trifluoromethyl)quinoline-4-carbaldehyde has diverse applications across various scientific disciplines:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)quinoline-4-carbaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function or altering their activity. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    2-(Trifluoromethyl)quinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

    4-Quinolinecarbaldehyde: Lacks the trifluoromethyl group, resulting in different physicochemical properties and biological activities.

Uniqueness: 2-(Trifluoromethyl)quinoline-4-carbaldehyde is unique due to the combination of the trifluoromethyl and aldehyde groups, which confer distinct reactivity and biological properties. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research.

Properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)10-5-7(6-16)8-3-1-2-4-9(8)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORNOUOCXCQZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456646
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78946-17-5
Record name 2-(trifluoromethyl)quinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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